molecular formula C7H13N B14902420 Cycloheptanimine

Cycloheptanimine

Cat. No.: B14902420
M. Wt: 111.18 g/mol
InChI Key: ZHTKDKKSYFXWQH-UHFFFAOYSA-N
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Description

Cycloheptanimine is an organic compound that belongs to the class of cyclic amines It is characterized by a seven-membered ring structure with an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

Cycloheptanimine can be synthesized through several methods. One common approach involves the hydrogenation of cycloheptanone in the presence of ammonia and a suitable catalyst, such as nickel or cobalt. The reaction typically occurs under high pressure and elevated temperatures to ensure complete conversion.

Another method involves the alkylation of ammonia using cycloheptanol. This reaction requires a strong base, such as sodium or potassium hydroxide, and is carried out under reflux conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, this compound is often produced through the hydrogenation of cycloheptanone using a continuous flow reactor. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Cycloheptanimine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cycloheptanone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to cycloheptane using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Cycloheptanone

    Reduction: Cycloheptane

    Substitution: Various substituted cycloheptanimines, depending on the reagents used.

Scientific Research Applications

Cycloheptanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound-based compounds as potential therapeutic agents for various diseases.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of cycloheptanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group in this compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Cycloheptanimine can be compared with other cyclic amines, such as cyclohexylamine and cyclooctylamine. While all these compounds share a similar amine functional group, their ring sizes and chemical properties differ. This compound’s seven-membered ring provides a unique balance of stability and reactivity, making it distinct from its six-membered (cyclohexylamine) and eight-membered (cyclooctylamine) counterparts.

Similar Compounds

    Cyclohexylamine: A six-membered cyclic amine with applications in the production of rubber chemicals and pharmaceuticals.

    Cyclooctylamine: An eight-membered cyclic amine used in the synthesis of surfactants and corrosion inhibitors.

This compound’s unique ring size and chemical properties make it a valuable compound for various applications, distinguishing it from other cyclic amines.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

cycloheptanimine

InChI

InChI=1S/C7H13N/c8-7-5-3-1-2-4-6-7/h8H,1-6H2

InChI Key

ZHTKDKKSYFXWQH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=N)CC1

Origin of Product

United States

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